Vorozole
Overview
Description
Vorozole, also known by its developmental code name R-76713 and former tentative brand name Rizivor, is a triazole-based competitive inhibitor of the aromatase enzyme . Aromatase is responsible for converting androgens into estrogens, and inhibiting this enzyme can be beneficial in treating estrogen-dependent conditions such as breast cancer .
Preparation Methods
Vorozole can be synthesized through various methods. One notable method involves the alkylation of northis compound with methyl iodide . This process can be optimized using high-performance liquid chromatography (HPLC) to separate regioisomers . Another method involves an eight-step synthesis to prepare the precursor of [N-methyl-(11)C]this compound, which is used as a positron emission tomography (PET) tracer . Industrial production methods typically focus on optimizing yield and purity through advanced separation techniques and reaction conditions.
Chemical Reactions Analysis
Vorozole undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.
Substitution: This compound can undergo substitution reactions, particularly involving its triazole ring.
Common reagents used in these reactions include methyl iodide for alkylation and various solvents for separation and purification . Major products formed from these reactions include different regioisomers of this compound, which can be separated and identified using techniques like nuclear magnetic resonance (NMR) spectroscopy .
Scientific Research Applications
Mechanism of Action
Vorozole exerts its effects by competitively inhibiting the aromatase enzyme, which is part of the cytochrome P450 family . By binding to the active site of aromatase, this compound prevents the conversion of androgens to estrogens, thereby reducing estrogen levels in the body . This mechanism is particularly useful in treating estrogen-dependent conditions such as breast cancer .
Comparison with Similar Compounds
Vorozole is part of a class of compounds known as aromatase inhibitors. Similar compounds include:
Anastrozole: Another third-generation aromatase inhibitor used in breast cancer treatment.
Letrozole: Similar to anastrozole, letrozole is used to inhibit aromatase activity in estrogen-dependent cancers.
Exemestane: A steroidal aromatase inhibitor that irreversibly binds to the enzyme.
This compound is unique in its high selectivity and potency as an aromatase inhibitor. It has shown a higher response rate in clinical trials compared to other inhibitors like megestrol acetate and aminoglutethimide .
Biological Activity
Vorozole, a third-generation non-steroidal aromatase inhibitor, has garnered attention for its significant biological activity, particularly in the treatment of hormone-sensitive breast cancer. This article explores the compound's mechanisms of action, clinical efficacy, hormonal effects, and safety profile based on diverse research findings.
This compound functions by inhibiting the aromatase enzyme, which is responsible for converting androgens into estrogens. By competitively binding to the aromatase enzyme, this compound effectively reduces estrogen levels in the body, which is crucial for the growth of certain types of breast cancer cells that are estrogen-dependent .
Clinical Efficacy
Numerous studies have evaluated the efficacy of this compound in clinical settings. A notable Phase II study assessed its effectiveness in postmenopausal women with advanced breast cancer who had previously been treated with tamoxifen. The study involved 29 women receiving a daily dose of 2.5 mg this compound until disease progression was observed.
Key Findings from Clinical Studies:
- Response Rate : 11% of patients achieved partial remission lasting between 14 to 16 months, while 48% experienced disease stabilization for a median duration of 12 months .
- Hormonal Impact : Estradiol levels decreased significantly from a mean of 24 pm/liter to below detection levels after one month of treatment. Estrone levels also dropped from a mean of 144.3 pm/liter to 57 pm/liter .
- Side Effects : Treatment-related side effects were generally mild, including malaise, nausea, and hot flashes. No severe adverse events were reported .
Hormonal Profile Changes
This compound's impact on hormonal profiles has been extensively documented. Following treatment initiation:
- Follicle-Stimulating Hormone (FSH) : Increased from a mean of 35.3 IU/liter to 44.6 IU/liter.
- Luteinizing Hormone (LH) : Rose from a mean of 17.8 IU/liter to 24.2 IU/liter.
- Sex Hormone-Binding Globulin (SHBG) : Decreased from a mean of 65.4 nm/liter to 53.8 nm/liter .
These changes underscore this compound's role in modulating estrogen levels and its potential utility in treating estrogen receptor-positive breast cancer.
Comparative Potency
In terms of potency, this compound has been shown to be significantly more effective than older aromatase inhibitors. It is reported to be approximately 1000-fold more potent than aminoglutethimide in inhibiting aromatase activity in animal models .
Safety Profile
The safety profile of this compound has been deemed acceptable in clinical trials:
- Common Side Effects : Include mild gastrointestinal disturbances and hot flashes.
- Serious Adverse Events : Rarely reported; most patients tolerated the drug well without significant complications .
Table 1: Summary of Clinical Findings on this compound
Study Type | Sample Size | Dosage | Response Rate | Median Duration (months) | Common Side Effects |
---|---|---|---|---|---|
Phase II Trial | 29 | 2.5 mg/day | 11% remission | Partial: 14-16; Stabilization: 12 | Nausea, hot flashes, malaise |
Table 2: Hormonal Changes Post-Vorozole Treatment
Hormone | Pre-treatment Mean (pm/liter) | Post-treatment Mean (pm/liter) |
---|---|---|
Estradiol | 24 | <9.2 |
Estrone | 144.3 | 57 |
Follicle-Stimulating Hormone (FSH) | 35.3 | 44.6 |
Luteinizing Hormone (LH) | 17.8 | 24.2 |
Sex Hormone-Binding Globulin (SHBG) | 65.4 | 53.8 |
Properties
IUPAC Name |
6-[(S)-(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-1-methylbenzotriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN6/c1-22-15-8-12(4-7-14(15)20-21-22)16(23-10-18-9-19-23)11-2-5-13(17)6-3-11/h2-10,16H,1H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMPPFTZALNBFS-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=CC(=C2)[C@H](C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156230 | |
Record name | Vorozole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129731-10-8 | |
Record name | (+)-Vorozole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129731-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vorozole [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129731108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vorozole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13767 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vorozole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VOROZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E2S9YXV2A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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